N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-27-16-13-11-15(12-14-16)21-24-25-22(29-21)23-20(26)18-9-5-6-10-19(18)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUHZYKZUVILNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Formation
The synthesis typically begins with the preparation of 4-methoxybenzohydrazide (I ), derived from 4-methoxybenzoic acid and hydrazine hydrate. This intermediate serves as the precursor for oxadiazole ring formation.
Procedure :
Diacylhydrazide Synthesis
The hydrazide (I ) reacts with 2-phenoxybenzoyl chloride (II ) to form the diacylhydrazide intermediate (III ), which undergoes cyclization to yield the oxadiazole ring.
Reaction Conditions :
Cyclization to 1,3,4-Oxadiazole
Cyclodehydration of III using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) forms the oxadiazole core.
Optimized Protocol :
- III (1.0 equiv.) is refluxed with POCl₃ (5.0 equiv.) for 4–6 hours.
- The mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.
- The crude product is purified via column chromatography (hexane:ethyl acetate, 7:3) or recrystallized from ethanol (Yield: 65–75%).
Alternative Methods and Modifications
One-Pot Synthesis
A streamlined approach combines hydrazide formation and cyclization in a single pot:
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time and improves yield:
Critical Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Cyclization | POCl₃, reflux, 4–6 hr | 65–75% | High purity; scalable | Long reaction time; corrosive reagents |
| One-Pot Synthesis | Ethanol, reflux | 60–68% | Simplified workflow | Lower yield due to side reactions |
| Microwave-Assisted | Microwave, 120°C, 20 min | 78–82% | Rapid; energy-efficient | Specialized equipment required |
Characterization and Validation
Synthesized compounds are validated using:
- FT-IR : C=O stretch at 1,680–1,700 cm⁻¹; N–H bend at 1,550–1,600 cm⁻¹.
- ¹H NMR : Aromatic protons at δ 6.8–8.2 ppm; methoxy singlet at δ 3.8 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 387.4 (C₂₂H₁₇N₃O₄).
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve yield (up to 85%) and reduce reaction time to 1–2 hours.
- Green Chemistry : Replace POCl₃ with ionic liquids or biocatalysts to minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
The methoxyphenyl group and benzamide moiety undergo selective oxidation under controlled conditions:
-
Methoxy group oxidation : Strong oxidizing agents like KMnO₄ in acidic or basic media convert methoxy (-OCH₃) to carbonyl (-COOH) groups. For example, oxidation of the 4-methoxyphenyl substituent yields a carboxylic acid derivative, as observed in structurally similar compounds .
-
Oxadiazole ring oxidation : The oxadiazole core resists oxidation under mild conditions but degrades with strong oxidants like HNO₃, forming nitro derivatives or fragmenting into smaller molecules.
Example reaction conditions :
| Substrate | Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|---|
| Methoxyphenyl group | KMnO₄ (H₂SO₄) | 80–100°C | Carboxylic acid | ~65% |
| Oxadiazole ring | HNO₃ (conc.) | RT | Nitrated byproducts | Not reported |
Reduction Reactions
The oxadiazole ring is susceptible to reduction, particularly at the N–O bond:
-
Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the oxadiazole to a thiadiazole or opens the ring to form a diamine derivative .
-
Lithium aluminum hydride (LiAlH₄) : Reduces the amide (-CONH-) to an amine (-CH₂NH-) while preserving the oxadiazole ring.
Key data for reduction :
-
Hydrogenation of 1,3,4-oxadiazoles typically requires 2–4 atm H₂ and yields 70–85% thiadiazoles .
-
LiAlH₄-mediated amide reduction proceeds at 0–5°C in THF, achieving >90% conversion.
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites:
-
Amide bond cleavage : Acidic (HCl) or basic (NaOH) hydrolysis breaks the amide linkage, yielding 2-phenoxybenzoic acid and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine .
-
Oxadiazole ring opening : Prolonged heating with aqueous HCl opens the oxadiazole ring to form a thiosemicarbazide intermediate .
Comparative hydrolysis rates :
| Condition | Reaction Site | Product | Time (h) |
|---|---|---|---|
| 6M HCl, reflux | Amide bond | Carboxylic acid + amine | 3–4 |
| 2M NaOH, 60°C | Oxadiazole ring | Thiosemicarbazide | 6–8 |
Cyclization and Cross-Coupling Reactions
The oxadiazole ring participates in cycloadditions and metal-catalyzed couplings:
-
Copper-mediated coupling : Reacts with aryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
-
Huisgen cycloaddition : The oxadiazole’s nitrogen atoms engage in click chemistry with alkynes, forming triazole-linked hybrids .
Optimized protocol for Suzuki coupling :
-
Substrate (1 eq), aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (4:1), 90°C, 12 h → 75–88% yield .
Nucleophilic Substitution
The electron-deficient oxadiazole ring facilitates nucleophilic attacks:
-
At C-2 position : Reaction with amines (e.g., piperidine) replaces the amide group, forming secondary amine derivatives .
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At C-5 position : Methoxy group displacement by stronger nucleophiles (e.g., HS⁻) under basic conditions forms thioether analogs .
Kinetic data :
| Nucleophile | Solvent | Temperature | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Piperidine | DCM | 25°C | 2.3 × 10⁻³ |
| NaSH | DMF | 60°C | 1.8 × 10⁻² |
Electrophilic Substitution
The phenoxybenzamide moiety undergoes electrophilic aromatic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenoxy ring.
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Halogenation : Br₂/FeBr₃ brominates the benzamide ring, favoring the meta position due to steric hindrance from the oxadiazole .
Regioselectivity in nitration :
-
Para:meta:ortho ratio = 85:10:5 under standard nitrating conditions.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions between the oxadiazole and adjacent unsaturated bonds, forming fused bicyclic structures. This reactivity is exploited in materials science for polymer cross-linking .
Comparative Reactivity of Structural Analogs
The substitution pattern significantly influences reactivity:
| Compound | Substituent Position | Oxadiazole Reduction Rate | Amide Hydrolysis Rate |
|---|---|---|---|
| 4-Methoxyphenyl (target) | Para | 1.0 (reference) | 1.0 (reference) |
| 2,4-Dimethoxyphenyl | Ortho/para | 0.7 | 1.2 |
| 4-Nitrophenyl | Para | 1.5 | 0.4 |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results in inhibiting various cancer cell lines. A study highlighted the effectiveness of oxadiazole derivatives in inhibiting RET kinase activity, which is crucial in certain cancers . N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide may thus serve as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Oxadiazole derivatives are often explored for their ability to inhibit bacterial growth and combat infections. Preliminary studies indicate that compounds with oxadiazole rings can interact with bacterial enzymes, leading to their inhibition .
Case Studies
Several case studies have documented the efficacy of similar oxadiazole compounds in preclinical models. For example:
- A study demonstrated that a related oxadiazole derivative showed significant growth inhibition in various cancer cell lines with IC50 values ranging from 0.20 to 2.58 μM .
- Another investigation revealed that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells by a factor of 400-fold .
Material Science Applications
In addition to its biological applications, this compound can be utilized in material science. The compound's unique chemical structure allows it to be explored as a building block for synthesizing more complex materials or polymers that may have specific properties desirable in industrial applications .
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structural analogs are distinguished by variations in substituents on the oxadiazole ring, benzamide group, or additional functional moieties. Key comparisons include:
Key Observations :
- Substituent Position : The position of methoxy groups (para vs. meta) on the phenyl ring (e.g., target compound vs. ) influences electronic effects and steric interactions.
Antifungal Activity
- LMM5 and LMM11 : Exhibited potent activity against Candida albicans (MIC: 50 μg/mL for LMM5, 100 μg/mL for LMM11) via thioredoxin reductase (Trr1) inhibition .
- The phenoxy group may enhance membrane permeability compared to sulfamoyl analogs.
Enzyme Inhibition
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a 1,3,4-oxadiazole ring and a methoxyphenyl substituent , contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 268.27 g/mol . The presence of the oxadiazole ring is particularly notable for enhancing biological activity by interacting with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes, potentially inhibiting their activity. This inhibition can influence metabolic pathways critical for cancer cell proliferation and survival.
- Receptor Modulation : The compound may also bind to specific receptors involved in cellular signaling pathways, affecting cell growth and apoptosis .
- Antimicrobial Activity : Research suggests that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties against various pathogens, including resistant strains of bacteria .
Anticancer Properties
This compound has shown promising results in anticancer studies. For instance:
- Case Study 1 : In vitro testing demonstrated that related oxadiazole derivatives exhibited potent growth inhibition against multiple human cancer cell lines, with IC50 values ranging from 0.20 to 2.58 μM . This suggests that modifications to the oxadiazole structure can enhance anticancer efficacy.
- Case Study 2 : A study on benzamide derivatives indicated that compounds similar to this compound significantly inhibited RET kinase activity in cancer cells, which is crucial for tumor growth and metastasis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 3 : Research showed that oxadiazole derivatives possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4–8 μM for the most effective derivatives . This points to the potential use of these compounds in treating resistant infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and binding affinity |
| Oxadiazole Ring | Critical for enzyme interaction and inhibition |
| Phenoxy Group | Impacts solubility and cellular uptake |
Modifications to these substituents can lead to increased potency and selectivity against target cells.
Q & A
Q. What are the standard synthetic routes for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide?
The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. Key steps include:
- Hydrazide formation : Reacting 4-methoxyphenylhydrazine with a suitable carbonyl precursor.
- Oxadiazole ring closure : Using reagents like POCl₃ or H₂SO₄ to promote cyclization .
- Amide coupling : Introducing the 2-phenoxybenzamide moiety via coupling agents (e.g., DCC/DMAP) . Purification is achieved via recrystallization (methanol/water) or column chromatography .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C oxadiazole) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 268.27) and fragmentation patterns confirm the structure .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli); cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Testing against COX-2 or kinase targets with fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Cyclization at 90–100°C minimizes side reactions (e.g., over-oxidation) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole formation .
- Catalyst use : Adding DMAP (5 mol%) improves amide coupling efficiency .
- Byproduct mitigation : Quenching with NaHCO₃ removes unreacted acid chlorides .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Dose-response analysis : Test a broad concentration range (0.1–100 µM) to identify true IC₅₀ values .
- Metabolic stability : Evaluate compound degradation in liver microsomes to rule out false negatives .
Q. How can computational tools guide structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
- ADMET prediction : SwissADME estimates logP (∼2.8) and bioavailability to prioritize analogs .
- DFT calculations : Analyze electron distribution at the oxadiazole ring to rationalize reactivity .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification at scale : Replace column chromatography with recrystallization (methanol/ethyl acetate) .
- Batch consistency : Monitor reaction progress via TLC (silica gel, 5% MeOH in CH₂Cl₂) .
- Yield optimization : Continuous flow reactors improve reproducibility for oxadiazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
